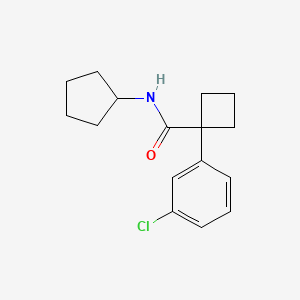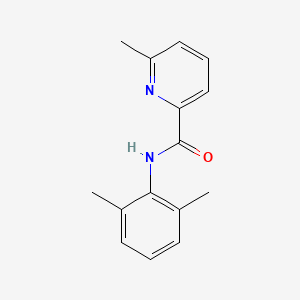
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
CPCCOEt selectively blocks the activity of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been shown to play a role in the regulation of synaptic plasticity, learning, and memory. Blockade of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide by CPCCOEt has been shown to reduce excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and reduce inflammation in animal models of traumatic brain injury. CPCCOEt has been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
CPCCOEt is a selective antagonist for 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, CPCCOEt has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CPCCOEt has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on CPCCOEt. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide antagonists. Another area of interest is the investigation of the potential therapeutic applications of CPCCOEt in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of CPCCOEt are not fully understood, and further research is needed to elucidate these mechanisms.
Méthodes De Synthèse
CPCCOEt can be synthesized by the reaction of 1-(3-chlorophenyl)cyclobutanecarboxylic acid with cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine. The resulting product is then treated with ethanol to obtain CPCCOEt as a white crystalline powder.
Applications De Recherche Scientifique
CPCCOEt has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPCCOEt has also been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-13-6-3-5-12(11-13)16(9-4-10-16)15(19)18-14-7-1-2-8-14/h3,5-6,11,14H,1-2,4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOSNKEMJYNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)